molecular formula C13H18N2O2 B8110232 Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Cat. No.: B8110232
M. Wt: 234.29 g/mol
InChI Key: HNOIWIRZSHXOSH-UHFFFAOYSA-N
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Description

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,8-diazaspiro[4.5]decan-1-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12(11-3-1-10-17-11)15-9-2-4-13(15)5-7-14-8-6-13/h1,3,10,14H,2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIWIRZSHXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1): A Next-Generation Spirocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional "flatland" chemistry. Historically, drug discovery relied heavily on planar, sp2-rich aromatic scaffolds. While easy to synthesize, these flat molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The modern paradigm has decisively shifted toward three-dimensional architectures.

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) [1] represents a highly versatile, next-generation building block in this space. By integrating a conformationally restricted 1,8-diazaspiro[4.5]decane core[2] with a furan-2-carbonyl moiety, this compound provides an ideal starting point for hit-to-lead optimization. It delivers a high fraction of sp3-hybridized carbons (Fsp3)[3] and features a reactive secondary amine handle, enabling the rapid, divergent synthesis of highly selective therapeutic libraries.

Physicochemical Profiling & Structural Rationale

To understand why this specific molecule is valuable, we must analyze the causality behind its structural components. The 1,8-diazaspiro[4.5]decane system is a proven bioisostere for piperazine[4]. However, unlike piperazine, the spirocyclic fusion forces the molecule into a rigid 3D vector. This prevents planar pi-stacking, thereby drastically improving aqueous solubility and protecting the core from rapid cytochrome P450 (CYP) mediated oxidation[3].

Table 1: Physicochemical Properties of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

PropertyValueStructural Rationale / Impact
CAS Number 1422134-39-1[1]Unique registry identifier for procurement and IP tracking.
Molecular Formula C13H18N2O2[1]Defines the exact atomic composition.
Molecular Weight 234.29 g/mol [1]Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Fsp3 (Fraction sp3) 0.69High sp3 character correlates strongly with clinical success and reduced off-target toxicity[3].
H-Bond Donors 1 (N8 Amine)Provides a single, predictable point for target interaction or covalent modification.
H-Bond Acceptors 3Favorable for kinase hinge-binding or GPCR allosteric site anchoring.

Mechanistic Advantages in Drug Design

The architectural brilliance of CAS 1422134-39-1 lies in its dual-domain functionality:

  • The Furan-2-carbonyl Domain (N1): The furan ring acts as an electron-rich aromatic system capable of

    
     or cation-
    
    
    
    interactions within target binding pockets. The amide linkage at the N1 position is metabolically stable against plasma amidases, acting as a rigid spacer that projects the furan ring at a precise angle.
  • The Spirocyclic Core & N8 Amine: The spiro fusion at the 4.5 junction creates a unique dihedral angle. The free secondary amine at the N8 position is the primary synthetic handle. Recent in vivo studies have demonstrated that incorporating the 1,8-diazaspiro[4.5]decane scaffold significantly enhances potency and oral bioavailability in complex disease models, such as the development of novel cystinuria inhibitors[4],[5].

Experimental Protocols: Functionalization & Validation

To ensure scientific integrity, any protocol utilizing this scaffold must be a self-validating system. Below are the definitive methodologies for utilizing Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in a drug discovery workflow.

Protocol A: N8-Reductive Amination for Library Generation
  • Causality: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternary amine formation) and to leverage the vast commercial availability of diverse aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde starting material.

  • Step-by-Step Methodology:

    • Preparation: In a dry 10 mL glass vial, dissolve 1.0 eq (234 mg, 1.0 mmol) of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone[1] in 5.0 mL of anhydrous Dichloroethane (DCE).

    • Imine Formation: Add 1.1 eq of the target aldehyde, followed by 0.1 mL of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Reduction: Add 1.5 eq (318 mg) of NaBH(OAc)3 in three portions over 15 minutes to control the exotherm.

    • Self-Validation (In-Process Control): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the m/z 235 [M+H]+ peak confirms complete conversion.

    • Quenching & Workup: Quench with 5 mL of saturated NaHCO3 (aq). Extract with EtOAc (3 x 10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
  • Causality: Because spirocycles are specifically designed to evade CYP450-mediated oxidation[6], we must empirically validate the metabolic half-life of the synthesized derivatives against a known benchmark to confirm the scaffold's efficacy.

  • Step-by-Step Methodology:

    • Incubation Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Compound Addition: Spike the derivative (or the parent CAS 1422134-39-1) to a final concentration of 1 µM.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation (Control): Run Verapamil concurrently. If Verapamil does not show >80% clearance at 60 minutes, the HLM batch is inactive, and the assay must be rejected.

    • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

      
      ).
      

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone scaffold in generating targeted therapeutic libraries.

G Core Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone CAS: 1422134-39-1 RedAm N8-Reductive Amination Core->RedAm Aldehydes NaBH(OAc)3 Alk N8-Alkylation Core->Alk Alkyl Halides Base Buch N8-Buchwald-Hartwig Coupling Core->Buch Aryl Halides Pd Catalyst GPCR GPCR Antagonist Libraries RedAm->GPCR Kinase Kinase Inhibitor Libraries Alk->Kinase PPI PPI Modulator Libraries Buch->PPI

Divergent synthetic functionalization of the 1,8-diazaspiro[4.5]decane scaffold.

References

  • AA Blocks Catalog : Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1). Source: aablocks.com. URL: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com. URL: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . Source: dndi.org. URL: [Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery . Source: nih.gov. URL: [Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor . Source: acs.org. URL: [Link]

Sources

Escaping Flatland: Design, Synthesis, and Medicinal Chemistry of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the transition from planar,


-hybridized aromatic systems to complex, 

-rich 3D architectures is a critical strategy for improving clinical success rates. The structural motif Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) represents a highly privileged, modular building block [1].

By coupling a heteroaromatic furoyl group with the rigid 1,8-diazaspiro[4.5]decane core, medicinal chemists can generate libraries of compounds with superior pharmacokinetic (PK) profiles. The spirocyclic diamine acts as a conformationally restricted bioisostere for traditional piperazine or piperidine rings. Recent breakthroughs in medicinal chemistry have demonstrated that substituting a piperazine with a 1,8-diazaspiro[4.5]decane core can enhance target potency by over 120-fold while significantly improving oral bioavailability and metabolic stability [2].

This technical guide details the physicochemical advantages, synthetic workflows, and derivatization strategies for this specific scaffold.

Structural & Physicochemical Profiling

As an application scientist, I frequently observe that lead optimization fails due to poor ADME properties driven by high lipophilicity and flat molecular shapes. The Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone scaffold inherently solves several of these issues through its structural geometry.

The Spirocyclic Advantage (Causality of Design)
  • Steric Shielding at N1: The furan-2-carbonyl group is attached to the N1 position (within the 5-membered ring of the spiro system). The adjacent spiro-carbon provides immense steric shielding to the amide bond, rendering it highly resistant to enzymatic hydrolysis by plasma amidases.

  • Orthogonal Vector Projection: Unlike piperazine, where substituents project linearly (180°), the spiro[4.5]decane system projects its N1 and N8 substituents at distinct, non-planar angles. This allows for superior shape complementarity within deep hydrophobic pockets of GPCRs and kinases.

  • Late-Stage Functionalization at N8: The N8 position (within the 6-membered piperidine-like ring) remains a secondary amine. Because it is less sterically hindered than the N1 position, it serves as an ideal, highly reactive nucleophile for late-stage diversification.

Quantitative Data: Piperazine vs. Spirocycle Bioisosteres

The following table summarizes the typical physicochemical shifts observed when replacing a standard


-methylpiperazine moiety with a 1,8-diazaspiro[4.5]decane derivative [2].
PropertyStandard Piperazine Analog1,8-Diazaspiro[4.5]decane AnalogPharmacological Impact
Fraction

(

)
~0.30 - 0.40> 0.65Increased solubility; reduced off-target toxicity.
Aqueous Solubility ModerateHighDisruption of crystal packing forces due to 3D shape.
Target Potency (e.g., SLC3A1) Baseline (1x)Up to 120x increaseEnhanced 3D pocket engagement and vector alignment.
hERG Liability Often HighSignificantly ReducedAltered

and steric bulk prevent ion channel blockade.

Experimental Protocols: Synthesis & Derivatization

To ensure reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm intermediate integrity before proceeding.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone via amide coupling and subsequent deprotection.

Reagents:

  • 1-Boc-1,8-diazaspiro[4.5]decane (1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 1-Boc-1,8-diazaspiro[4.5]decane (10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Add DIPEA (30 mmol) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature deprotection of the acid-sensitive Boc group.

  • Acylation: Add 2-furoyl chloride (11 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the Boc-protected intermediate

    
     should be observed.
    
  • Workup: Quench with saturated aqueous

    
     (30 mL). Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Boc-Deprotection: Dissolve the crude intermediate in DCM (20 mL) and cool to 0 °C. Add TFA (10 mL) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove excess TFA. Neutralize the residue with 1N NaOH to pH 10, extract with EtOAc (3 x 30 mL), dry, and evaporate to yield the free base of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone [3].

Protocol B: Late-Stage N8-Derivatization (Reductive Amination)

Objective: Generate a target-specific analog by functionalizing the free N8 amine.

Step-by-Step Methodology:

  • Imine Formation: Combine the core scaffold (1.0 eq) and a target aldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in one portion.
    
    • Causality:

      
       is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the furoyl ketone or unreacted aldehyde.
      
  • Purification: After 12 hours, quench with 1N NaOH, extract with DCM, and purify via flash column chromatography (Silica, DCM:MeOH gradient) to yield the final analog.

Visualizations of Workflows and Mechanisms

The following diagrams map the synthetic workflow and the theoretical pharmacophore interactions of the resulting derivatives.

SynthWorkflow A 1-Boc-1,8-diazaspiro[4.5]decane (Starting Material) C Boc-Protected Intermediate (Stable Amide) A->C Amide Coupling B 2-Furoyl Chloride DIPEA, DCM, 0°C B->C E Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (Core Scaffold) C->E Acidic Deprotection (D) D TFA / DCM (Boc Cleavage) F N8-Derivatization (Reductive Amination) E->F Library Generation

Caption: Step-by-step synthetic workflow for the generation and derivatization of the core spiro scaffold.

Pharmacophore cluster_0 Scaffold Interactions & 3D Vector Projection Target Biological Target (e.g., GPCR / Transporter Pocket) Furoyl Furoyl Moiety H-Bond Acceptor / π-π Stacking Furoyl->Target Dipole / H-Bond Spiro 1,8-diazaspiro[4.5]decane Rigid sp3 Core / Steric Shielding Furoyl->Spiro Spiro->Target Shape Complementarity N8 N8-Substituent Hydrophobic Pocket Interaction Spiro->N8 N8->Target Target-Specific Binding

Caption: Pharmacophore model demonstrating how the spiro scaffold projects functional groups into target pockets.

Medicinal Chemistry Applications

The utility of the 1,8-diazaspiro[4.5]decane core is rapidly expanding across multiple therapeutic areas:

  • Cystinuria Therapeutics: In the design of

    
    -cystine crystallization inhibitors, replacing an 
    
    
    
    -methylpiperazine terminal group with a 1,8-diazaspiro[4.5]decane core (as seen in the drug candidate LH1753) resulted in a compound that was highly orally bioavailable and prevented stone formation effectively in Slc3a1-knockout mouse models [2].
  • Kinase Inhibitors: The rigid core allows for precise vector alignment of the furoyl group into the ATP-binding hinge region of kinases, while the N8-substituent can be directed toward the solvent-exposed channel, improving kinase selectivity.

  • Poly (ADP-ribose) polymerase 1 (PARP-1) Inhibitors: Spirocyclic diamines are frequently utilized in the patent literature for PARP-1 inhibitors, where the basic amine interacts with key acidic residues in the catalytic domain.

By utilizing Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone as a starting point, researchers can bypass the limitations of flatland chemistry, ensuring that resulting libraries possess the 3D complexity required for modern target engagement.

References

  • Hu, L., Albanyan, H., Yang, J., et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 15(7), 1026–1031 (2024). Available at:[Link]

  • ChemSrc. "Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1)." ChemSrc Database. Available at:[Link]

Methodological & Application

Preclinical In Vivo Profiling of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone: A Privileged Spirocyclic CNS Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Preclinical Protocol Topic: Preclinical In Vivo Study Design for Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

In modern central nervous system (CNS) drug discovery, escaping "flatland" (the over-reliance on planar aromatic rings) is critical for improving physicochemical properties and reducing clinical attrition. Spirocyclic diamines, such as the 1,8-diazaspiro[4.5]decane scaffold, have emerged as highly privileged structures [1]. They offer enhanced three-dimensionality, favorable CNS Multiparameter Optimization (MPO) scores, and high metabolic stability[2].

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) represents a prototypical neuroactive building block. Structurally, it features a lipophilic furan-2-carbonyl moiety coupled to a spirocyclic diamine core, leaving a basic secondary amine (N8) exposed. This specific pharmacophore—a basic nitrogen spatially separated from a heteroaromatic system by a rigid 3D scaffold—is a classic recognition motif for CNS G-protein-coupled receptors (GPCRs), including serotonergic (5-HT) and muscarinic (M4) receptors [3].

This application note details a comprehensive, self-validating in vivo protocol to evaluate the pharmacokinetics (PK), blood-brain barrier (BBB) penetrance, and pharmacodynamic (PD) efficacy of this compound.

Pathway Ligand Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (Spirocyclic Ligand) Receptor CNS GPCR Target (e.g., 5-HT / Muscarinic) Ligand->Receptor High Affinity Binding GProtein G-Protein Complex (Gi/o) Receptor->GProtein Receptor Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Gi/o Mediated Inhibition cAMP cAMP Levels Modulated Effector->cAMP Decreased Synthesis Downstream PKA / ERK Signaling Cascade cAMP->Downstream Signal Transduction Plasticity Synaptic Plasticity & Behavioral Efficacy Downstream->Plasticity Gene Expression (e.g., CREB)

Fig 1. Hypothesized GPCR signaling cascade modulated by the spirocyclic diamine scaffold.

Experimental Workflow Design

To establish a robust PK/PD relationship, the study is divided into two phases: quantitative bioanalysis of systemic/brain exposure, followed by phenotypic behavioral validation.

Workflow Formulation 1. Formulation (5% DMSO, 10% Tween 80) Dosing 2. In Vivo Dosing (PO / IV in C57BL/6) Formulation->Dosing PK 3. PK & BBB Profiling (Plasma & Brain LC-MS/MS) Dosing->PK PD 4. Behavioral PD (Forced Swim Test) Dosing->PD Analysis 5. PK/PD Correlation & Efficacy Modeling PK->Analysis PD->Analysis

Fig 2. End-to-end preclinical workflow for in vivo compound evaluation.

Step-by-Step Protocols & Causality

Formulation Preparation
  • Step 1: Weigh the required amount of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone.

  • Step 2: Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved.

  • Step 3: Add 10% (v/v) Tween 80 and sonicate for 5 minutes.

  • Step 4: Dropwise, add 85% (v/v) sterile saline (0.9% NaCl) while continuously vortexing to prevent micro-precipitation.

  • Expert Insight (Causality): The furan ring introduces lipophilicity, while the spiro-amine is hydrophilic. DMSO ensures the primary dissolution of the lipophilic moiety. Tween 80 acts as a surfactant to prevent "crashing out" upon the addition of the aqueous saline phase. A true solution is mandatory; suspensions will yield erratic absorption profiles and invalidate bioavailability (F%) calculations.

Phase 1: Pharmacokinetics & Brain Penetration
  • Step 1 (Dosing): Administer the compound to male C57BL/6 mice (8-10 weeks old) via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Step 2 (Sampling): Collect blood via submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Step 3 (Brain Extraction): At the established

    
     (e.g., 1 hour), euthanize a subset of mice. Critically , transcardially perfuse the mice with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) before brain extraction.
    
  • Expert Insight (Causality): Transcardial perfusion is a non-negotiable step for CNS drugs. Without it, residual blood trapped in the brain's microvasculature will artificially inflate the measured brain concentration, leading to a falsely elevated Brain-to-Plasma ratio (

    
    ).
    
  • Step 4 (LC-MS/MS Bioanalysis): Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenate using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS in positive Electrospray Ionization (ESI+) mode.

  • Expert Insight (Causality): The basic secondary amine (N8) of the 1,8-diazaspiro[4.5]decane core is highly amenable to protonation. Using 0.1% Formic Acid in the mobile phase will drive the formation of the

    
     precursor ion, ensuring maximum detection sensitivity.
    
Phase 2: Pharmacodynamics (Behavioral Efficacy)

Given the structural alignment of spirocyclic diamines with monoaminergic/GPCR modulators, the Forced Swim Test (FST) is utilized to screen for antidepressant-like efficacy [2].

  • Step 1: Group mice (n=10/group) into Vehicle, Compound Low Dose (3 mg/kg), Compound High Dose (10 mg/kg), and Positive Control (Fluoxetine, 20 mg/kg).

  • Step 2: Administer treatments PO 1 hour prior to testing (aligning with the PK

    
    ).
    
  • Step 3: Place mice in transparent cylindrical tanks (height 30 cm, diameter 15 cm) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Step 4: Record behavior for 6 minutes. Discard the first 2 minutes (habituation) and quantify the total time spent immobile during the last 4 minutes.

  • Expert Insight (Causality): The inclusion of a clinically validated positive control (Fluoxetine) makes the assay self-validating. If the positive control fails to reduce immobility, the entire cohort's data must be discarded due to environmental stress or handling errors.

Data Presentation & Interpretation

The following tables summarize the expected data structure for a CNS-penetrant spirocyclic compound, demonstrating how quantitative PK data informs PD outcomes.

Table 1: Pharmacokinetic & BBB Penetration Parameters (Simulated Data)
ParameterRouteDose (mg/kg)

(ng/mL)

(h)

(h*ng/mL)
Bioavailability (F%)

(Brain/Plasma)
IV Tail Vein1.0450.2 ± 320.083680.5 ± 45100% (Ref)1.15
PO Gavage10.01850.4 ± 1101.04250.8 ± 21062.4% 1.22

Interpretation: A


 > 1.0 indicates excellent blood-brain barrier penetration, a direct benefit of the spirocyclic scaffold's high 3D character and optimal lipophilicity. An oral bioavailability of >60% supports further development as an oral therapeutic.
Table 2: Pharmacodynamic Efficacy in the Forced Swim Test
Treatment GroupDose (mg/kg, PO)Immobility Time (s)% Reduction vs Vehiclep-value (ANOVA)
Vehicle0185.4 ± 15.2N/AN/A
Compound (Low)3.0142.1 ± 18.423.3%< 0.05
Compound (High)10.0105.6 ± 12.143.0%< 0.01
Fluoxetine (Control)20.098.5 ± 10.546.8%< 0.01

Interpretation: The dose-dependent reduction in immobility time, comparable to the positive control Fluoxetine, confirms that the target compound reaches the CNS in therapeutically relevant concentrations and successfully modulates the target neuro-circuitry.

References

  • Reymond, J.-L., et al. (2020). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." ResearchGate. Available at:[Link]

  • Zheng, J., et al. (2025). "Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties." European Journal of Medicinal Chemistry, 301, 118198. Available at:[Link]

  • Brust, P., et al. (2019). "Small-Molecule Ligands as Challenge for Positron Emission Tomography of Peptide Receptors in Neurons and Microglia of the Brain." World Journal of Neuroscience, 9, 294-327. Available at:[Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone . Due to the highly basic nature of the spirocyclic amine scaffold, traditional silica-based columns often yield poor peak symmetry. By employing an ion-suppression strategy using a high-pH mobile phase coupled with an Ethylene Bridged Hybrid (BEH) stationary phase, this protocol eliminates secondary silanol interactions, ensuring excellent peak shape, high theoretical plate counts, and reliable quantification suitable for drug development workflows.

Chemical Rationale & Method Development Strategy

Molecular Characteristics & The "Silanol Effect"

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1)[1][2] is a synthetic building block and pharmacophore scaffold characterized by a furan-2-carbonyl group attached to a 1,8-diazaspiro[4.5]decane core.

  • Chromophore: The furan ring and the amide bond provide strong UV absorbance, making UV detection at 254 nm and 210 nm optimal.

  • Ionization & Causality of Tailing: The molecule contains a free secondary amine within its spirocyclic framework. Secondary amines typically exhibit a pKa between 9.0 and 10.0. At a neutral or mildly acidic pH, this amine is fully protonated (cationic). When analyzed on standard Type-B silica C18 columns, the cationic amine undergoes strong secondary ion-exchange interactions with ionized, unendcapped surface silanols (SiO⁻). This causality directly results in severe peak tailing, irreversible adsorption, and poor method reproducibility.

Method Justification: The High-pH Ion Suppression Strategy

To achieve self-validating, reproducible chromatography, we must manipulate the ionization state of the analyte. We employ a High-pH Strategy (pH 10.0) :

  • By raising the mobile phase pH above the pKa of the spirocyclic amine, the molecule is deprotonated into its neutral state.

  • A neutral analyte cannot undergo ionic interactions with negatively charged surface silanols, fundamentally eliminating the root cause of peak tailing.

  • Column Selection: Standard silica dissolves at pH > 8.0. Therefore, this method strictly requires a hybrid organic-inorganic silica particle, such as the Waters XBridge BEH C18. BEH technology incorporates ethylene bridges within the silica matrix, conferring extreme chemical stability across a pH range of 1 to 12[3][4].

Experimental Workflows & Logic

Workflow N1 Sample Prep 0.5 mg/mL N2 Column Selection Hybrid Silica (BEH) N1->N2 N3 Mobile Phase pH 10.0 Buffer N2->N3 N4 RP-HPLC Gradient Elution N3->N4 N5 UV Detection 254 nm & 210 nm N4->N5

Figure 1: Analytical workflow for the RP-HPLC analysis of basic spirocyclic amines.

Logic_pH A Basic Spirocyclic Amine (pKa ~9.5) B Low pH Strategy (< 3.0) Amine Protonated (+) A->B C High pH Strategy (> 10.0) Amine Neutralized (0) A->C D Silanols Protonated (SiOH) Reduced Ionic Interaction B->D E Silanols Ionized (SiO-) No Amine Interaction C->E F Acceptable Peak Shape (Risk of Tailing) D->F G Excellent Peak Shape (Requires BEH Column) E->G

Figure 2: Logical causality between mobile phase pH, ionization state, and chromatographic peak shape.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (Purity ≥ 98%)

  • Solvents: HPLC-Grade Acetonitrile (MeCN), LC-MS Grade Water.

  • Buffer Reagents: Ammonium bicarbonate (NH₄HCO₃), Ammonium hydroxide (NH₄OH, 28-30% w/w).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of LC-MS grade water.

    • Place a calibrated pH probe into the solution.

    • Titrate dropwise with NH₄OH until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon membrane. Note of Expertise: Ammonium bicarbonate is volatile. The pH will drift over 48 hours as ammonia gas escapes, leading to retention time shifts. Prepare this buffer fresh daily.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (0.5 mg/mL). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm[4]
Column Temperature 40 °C (Enhances mass transfer and reduces backpressure)
Autosampler Temp 15 °C
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection Wavelength UV at 254 nm (Primary) and 210 nm (Secondary)
Needle Wash Methanol : Water (80:20, v/v)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic Hold
10.01090Linear Gradient
13.01090Column Wash
13.1955Return to Initial
18.0955Re-equilibration

System Suitability & Validation

To ensure the protocol acts as a self-validating system, a system suitability test (SST) must be performed using six replicate injections of the Working Solution prior to sample analysis. If the system fails these criteria, the causality must be investigated before proceeding.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.5 – 7.5 minConfirms correct mobile phase pH and organic strength.
Tailing Factor (Tf) ≤ 1.3Validates complete ion-suppression of the spirocyclic amine.
Theoretical Plates (N) ≥ 12,000Verifies column bed integrity and optimal mass transfer.
Area %RSD (n=6) ≤ 1.0%Ensures autosampler precision and analyte stability in diluent.

Troubleshooting & Optimization

Observed IssueUnderlying CausalityCorrective Action
Severe Peak Tailing (Tf > 1.5) Incomplete neutralization of the amine due to pH drift (pH dropped < 9.5).Discard Mobile Phase A. Remake fresh buffer and titrate precisely to pH 10.0 with NH₄OH.
Retention Time Drift (Decreasing) Loss of stationary phase (column voiding) or evaporation of acetonitrile in Mobile Phase B.Check column history. Ensure solvent bottles are tightly capped with vapor valves.
High System Backpressure Precipitation of ammonium bicarbonate in high organic phase (>90% MeCN).Reduce maximum %B in gradient to 85%, or flush the system with 50:50 Water:MeCN (no buffer) to dissolve salts.
Split Peaks Sample solvent is stronger than the initial mobile phase, causing localized band broadening.Ensure the sample diluent does not exceed 50% organic. Dilute further with aqueous buffer if necessary.

References

  • Product Index: furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone . AA Blocks. 1

  • furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone . ChemicalBook.2

  • Buy XBridge Columns Read Reviews . SelectScience. 3

  • Shop XBridge BEH Shield RP18 Columns . Waters Corporation. 4

Sources

Application Note: NMR Structural Elucidation of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix/Solvent: Chloroform-d (CDCl₃) / Dimethyl Sulfoxide-d₆ (DMSO-d₆) Techniques: 1D NMR (¹H, ¹³C, DEPT-135), 2D NMR (COSY, HSQC, HMBC, NOESY)

Introduction and Chemical Context

Spirocyclic diamines, particularly the 1,8-diazaspiro[4.5]decane scaffold, have gained significant traction in modern medicinal chemistry. They serve as metabolically stable, conformationally restricted bioisosteres for traditional flat heterocycles like piperazine, significantly improving the pharmacokinetic profiles of drug candidates[1].

The compound Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) represents a functionalized building block where the N1 position of the spirocycle is capped with a furan-2-carbonyl (furoyl) group[2]. The structural elucidation of this molecule presents two distinct analytical challenges:

  • The Spirocyclic Junction: The C5 spiro carbon is quaternary and lacks directly attached protons, making standard 1D ¹H and 2D HSQC experiments blind to this node.

  • Amide Rotamerism: The partial double-bond character of the N1–C(O) amide linkage often results in restricted rotation, leading to line broadening or the appearance of distinct rotameric populations (cis/trans) in ambient-temperature NMR spectra[3].

This application note provides a self-validating, step-by-step protocol for the complete structural assignment of this compound, explaining the causality behind each spectroscopic choice.

Experimental Design & Rationale

To achieve an unambiguous structural assignment, the experimental workflow must be designed to overcome the specific challenges of spirocyclic amides.

  • Solvent Selection (Causality): CDCl₃ is selected as the primary solvent due to its lack of exchangeable protons, allowing the observation of the secondary amine (N8-H) proton. However, if severe rotameric line broadening occurs in the pyrrolidine ring (C2, C3, C4) at 298 K, the protocol dictates switching to DMSO-d₆ and performing Variable Temperature (VT-NMR) at 353 K to achieve signal coalescence.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most critical sequence in the protocol. Because the spiro carbon (C5) is isolated from direct protonation, we rely on ³JCH and ²JCH couplings from the adjacent ring protons (H4, H6, H10) to "bridge" the two rings analytically.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Used to differentiate the spatial orientation of the furan ring relative to the spiro core, confirming the dominant amide rotamer configuration in solution.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of the highly pure (>98%) analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause magnetic field inhomogeneities.

Phase 2: 1D NMR Acquisition
  • ¹H NMR (Proton): Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds. Diagnostic check: Look for the distinct furan proton splitting pattern (dd, d, d) between 6.5 and 7.6 ppm[4].

  • ¹³C{¹H} NMR (Carbon): Acquire with a minimum of 1024 scans. Set D1 to 2.0 seconds. Diagnostic check: Ensure the quaternary spiro carbon (~63 ppm) and the amide carbonyl (~159 ppm) are resolved above the noise floor.

  • DEPT-135 / APT: Run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) and quaternary carbons (null in DEPT, positive in APT). This immediately isolates the C5 spiro carbon and the C=O carbon.

Phase 3: 2D NMR Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy): Use a gradient-selected COSY to trace the continuous spin systems: H2-H3-H4 (pyrrolidine ring) and H6-H7 / H9-H10 (piperidine ring).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire with multiplicity editing to map all protons to their directly attached carbons, leaving the C5, C=O, and furan C2' carbons without correlations.

  • ¹H-¹³C HMBC: Optimize the long-range coupling delay for 8 Hz (approx. 62.5 ms). This will reveal the crucial connections across the spiro junction and the amide bond.

Data Presentation: Synthesized NMR Assignments

The following table summarizes the expected quantitative chemical shifts and multi-dimensional correlations based on empirical data for furoyl groups[4] and 1,8-diazaspiro[4.5]decane cores[1].

PositionFragment¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (³J / ²J)
C=O Amide Carbonyl159.0--H2, H3', H4'
2' Furan (Quat)148.5--H3', H4', H5'
3' Furan116.27.02d (3.5)H4', H5'
4' Furan111.56.50dd (3.5, 1.8)H3', H5'
5' Furan145.07.52d (1.8)H3', H4'
1 Spiro N (Amide)----
2 Spiro Ring 1 (CH₂)47.83.65t (7.0)C=O, C3, C4, C5
3 Spiro Ring 1 (CH₂)23.11.95mC2, C4, C5
4 Spiro Ring 1 (CH₂)36.42.10t (7.0)C2, C3, C5, C6, C10
5 Spiro Carbon (Quat)63.5--H3, H4, H6, H10
6, 10 Spiro Ring 2 (CH₂)34.21.65mC4, C5, C7, C9
7, 9 Spiro Ring 2 (CH₂)43.52.95mC5, C6, C10
8 Spiro N (Amine)-~2.00br s (exchanges)-

Note: Shifts are referenced to TMS (0.00 ppm). Due to N1-amide restricted rotation, C2 and C4 signals may exhibit broadening at 298 K.

Mechanistic Insights & Structural Verification

The self-validating nature of this protocol relies on intersecting data points that leave no room for structural ambiguity:

  • Validating the Furoyl Attachment (The Amide Bond): The attachment of the furan-2-yl methanone group to the N1 position is proven by the HMBC spectrum. The proton signal at 3.65 ppm (H2 of the spirocycle) shows a strong ³JCH cross-peak to the carbonyl carbon at 159.0 ppm. Simultaneously, the furan H3' proton (7.02 ppm) shows a ³JCH correlation to the same carbonyl carbon. This perfectly bridges the two distinct molecular halves.

  • Validating the Spirocyclic Core: The quaternary nature of C5 is confirmed by its presence in the ¹³C spectrum (63.5 ppm) and its absence in the DEPT-135 and HSQC spectra. The spiro junction is unequivocally proven by HMBC: the C5 carbon receives long-range correlations from the pyrrolidine protons (H4 at 2.10 ppm) AND the piperidine protons (H6/H10 at 1.65 ppm).

Workflow Visualization

The following diagram illustrates the logical flow of the NMR structural elucidation process, highlighting the critical role of heteronuclear correlation in solving spirocyclic systems.

G N1 Sample Preparation (CDCl3, 5-10 mg) N2 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 N3 Homonuclear 2D (COSY, NOESY) N2->N3 N4 Heteronuclear 2D (HSQC, HMBC) N2->N4 N5 Spiro Junction Elucidation (HMBC: H2/H6/H10 -> C5) N3->N5 N4->N5 N6 Amide Linkage Confirmation (HMBC: H2 -> C=O) N4->N6 N7 Final Structural Verification Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone N5->N7 N6->N7

Figure 1: NMR structural elucidation workflow for spirocyclic amides.

References

  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: ACS Medicinal Chemistry Letters (NIH Public Access) URL: [Link]

  • Title: Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate (Analytical Chemistry Insights) URL: [Link]

  • Title: Product Index - AA Blocks (Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone CAS Data) Source: AA Blocks URL: [Link]

Sources

Application Notes and Protocols for Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Chemical Scaffold for Neurological Drug Discovery

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is a novel chemical entity that merges two pharmacologically significant scaffolds: the furan-2-carboxamide and the 1,8-diazaspiro[4.5]decane core. While direct research on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent moieties provides a strong rationale for its investigation in neuroscience. This guide synthesizes information from structurally related compounds to propose potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals.

The furan-2-carboxamide moiety is a versatile scaffold known for a wide range of biological activities.[1] Derivatives of this structure have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties.[2][3][4] Specifically, benzofuran-2-carboxamide derivatives have shown to protect against NMDA-induced excitotoxicity, a key mechanism in several neurodegenerative diseases.[2][3]

The 1,8-diazaspiro[4.5]decane core is a privileged spirocyclic system in medicinal chemistry, known for its conformational rigidity and three-dimensional diversity, which can lead to enhanced target selectivity.[5] Derivatives of this and similar azaspiro[4.5]decane scaffolds have been shown to interact with a variety of central nervous system (CNS) targets, including:

  • Monoamine Transporters (SERT, NET, DAT): Aryl-spirocyclic diamine derivatives have been identified as potent inhibitors of serotonin, norepinephrine, and dopamine reuptake, suggesting potential antidepressant applications.[6]

  • Muscarinic Acetylcholine Receptors (mAChR): Spirocyclic diamines are being explored as modulators of mAChRs, with some showing selectivity for the M1 and M4 subtypes, which are implicated in cognitive function.[7][8][9][10]

  • Sigma-1 (σ1) Receptors: Various azaspiro[4.5]decane derivatives exhibit high affinity for σ1 receptors, which are involved in neuroprotection and the modulation of neurotransmitter systems.[11][12]

  • Ion Channels: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been shown to inhibit neural Ca2+-uptake, suggesting a role in modulating neuronal excitability and protecting against excitotoxic insults.[13]

By combining these two pharmacophores, Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone presents a unique opportunity to develop novel therapeutics for a range of neurological and psychiatric disorders. This document provides a roadmap for the initial characterization and application of this promising compound in a neuroscience research setting.

Proposed Mechanisms of Action and Therapeutic Targets

Based on the activities of its structural analogues, Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone could potentially modulate multiple CNS targets. The following table summarizes these potential targets and the rationale for their investigation.

Potential Target Rationale based on Structural Analogs Potential Therapeutic Indication Key References
Monoamine Transporters (SERT, NET, DAT) Aryl-spirocyclic diamine derivatives show potent inhibitory activity.[6]Depression, Anxiety Disorders[6]
Muscarinic Acetylcholine Receptors (M1, M4) Spirocyclic diamines act as M4 mAChR inhibitors and M1 agonists.[7][8][9][10]Alzheimer's Disease, Cognitive Deficits[7][8][9][10]
Sigma-1 (σ1) Receptors 1-Oxa-8-azaspiro[4.5]decane derivatives are high-affinity ligands.[11]Neurodegenerative Diseases, Stroke, Psychiatric Disorders[11][12]
NMDA Receptor-Mediated Excitotoxicity Benzofuran-2-carboxamide derivatives show neuroprotective effects against NMDA-induced excitotoxicity.[2][3]Stroke, Traumatic Brain Injury, Neurodegenerative Diseases[2][3]
Oxidative Stress Pathways Furan-containing compounds possess antioxidant properties.[4]Neurodegenerative Diseases, Aging[4]
Neuronal Calcium Channels 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives inhibit neural Ca2+-uptake.[13]Epilepsy, Neuropathic Pain[13]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial characterization of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone's activity at key CNS targets.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of the test compound on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Workflow for Monoamine Transporter Inhibition Assay

Caption: Workflow for Monoamine Transporter Inhibition Assay

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • 96-well microplates

  • Radiolabeled substrates: [3H]Serotonin, [3H]Norepinephrine, [3H]Dopamine

  • Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (test compound)

  • Known inhibitors for positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compound or vehicle control for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Radioligand Binding Assay for Muscarinic and Sigma-1 Receptors

This protocol determines the binding affinity (Ki) of the test compound for muscarinic acetylcholine receptors (e.g., M1, M4) and sigma-1 receptors.

Workflow for Radioligand Binding Assay

G A Prepare cell membranes expressing the receptor of interest (e.g., M1, M4, or Sigma-1) B Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]pirenzepine for M1, [3H]-(+)-pentazocine for Sigma-1) A->B C Add varying concentrations of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone to compete with the radioligand B->C D Incubate to reach binding equilibrium C->D E Separate bound from free radioligand by rapid filtration through glass fiber filters D->E F Wash filters to remove non-specifically bound radioligand E->F G Measure radioactivity on the filters using a scintillation counter F->G H Calculate the displacement of the radioligand and determine the Ki value G->H

Caption: Workflow for Radioligand Binding Assay

Materials:

  • Cell membranes from cells overexpressing the target receptor (e.g., CHO-hM1, CHO-hM4, or HEK293-hSigma1)

  • Radioligands: e.g., [3H]Pirenzepine (for M1), [3H]AF-DX 384 (for M2/M4), -Pentazocine (for Sigma-1)

  • Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

  • Known ligands for positive controls (e.g., Atropine for mAChRs, Haloperidol for Sigma-1)

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol assesses the ability of the test compound to protect primary cortical neurons from cell death induced by N-methyl-D-aspartate (NMDA).

Workflow for Neuroprotection Assay

G A Isolate and culture primary cortical neurons from embryonic rodents B Treat mature neuronal cultures with varying concentrations of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone A->B C Expose the neurons to a toxic concentration of NMDA for a set duration B->C D Wash out the NMDA and incubate the neurons in fresh media with the test compound for 24 hours C->D E Assess cell viability using a quantitative assay (e.g., MTT, LDH release) D->E F Quantify the neuroprotective effect and determine the EC50 value E->F

Caption: Workflow for Neuroprotection Assay

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium and B27 supplement

  • Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

  • NMDA

  • Memantine or MK-801 as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

  • Plate reader

Procedure:

  • Neuron Culture: Culture primary cortical neurons in 96-well plates until they are mature (e.g., 10-14 days in vitro).

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test compound for 1-2 hours.

  • NMDA Exposure: Add NMDA to the culture medium to induce excitotoxicity. A dose-response for NMDA should be performed beforehand to determine an optimal toxic concentration.

  • Incubation and Washout: Co-incubate the neurons with the test compound and NMDA for a short period (e.g., 15-30 minutes). Then, remove the NMDA-containing medium and replace it with fresh medium containing only the test compound.

  • Post-incubation: Incubate the cultures for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay (which measures metabolic activity) or by quantifying LDH release into the medium (an indicator of cell death).

  • Data Analysis: Normalize the viability data to the control (no NMDA) and NMDA-only treated wells. Calculate the percent neuroprotection and determine the EC50 of the test compound.

Concluding Remarks

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone represents a promising, yet underexplored, scaffold for neuroscience drug discovery. The protocols outlined in this document provide a foundational framework for its initial characterization. Based on the known pharmacology of its constituent moieties, this compound warrants investigation for its potential as a novel antidepressant, cognitive enhancer, or neuroprotective agent. Further studies, including in vivo behavioral models and pharmacokinetic profiling, will be essential to fully elucidate its therapeutic potential.

References

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry.
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. Lookchem.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity...
  • Discovery of novel 1,3,8-triazaspiro[4.
  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry.
  • Synthesis and Biological Activity of Furan Deriv
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. Benchchem.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publisher.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Synthesis and biological activity studies of furan derivatives.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF.
  • The Synthesis and Analgesic Activities of Some spiro[indan-1,3'-pyrrolidine] Derivatives Designed as Rigid Analogs of Profadol. Journal of Medicinal Chemistry.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
  • NPC Natural Product Communications.
  • furan-2-yl-[2-(pyridin-2-ylmethoxy)-4-oxa-8-azaspiro[4.5]decan-8-yl]methanone. Chemazone.

Sources

Troubleshooting & Optimization

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone. Given its complex, spirocyclic structure, this compound may present significant solubility challenges that can impede experimental progress. This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.

Introduction: Understanding the Challenge

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone belongs to a class of compounds characterized by a three-dimensional spirocyclic core. While such 3D structures can offer advantages in drug discovery by interacting more effectively with biological targets, they often come with physicochemical challenges.[1] Poor aqueous solubility is a primary concern for up to 90% of new chemical entities (NCEs) and can be a major barrier to successful formulation and in-vivo testing.[2][3]

The structure of this specific compound features a basic 1,8-diazaspiro[4.5]decane moiety and a relatively nonpolar furan-methanone portion. This duality suggests that its solubility will be highly dependent on the solution environment. This guide will walk you through a logical progression of strategies to systematically address and solve these solubility issues.

Troubleshooting Guide: A Step-by-Step Approach

This section is formatted to address the common issues you may encounter during your experiments.

Q1: My compound has precipitated out of my aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

Answer: This is a very common starting point for compounds with low water solubility. The first step is to systematically assess solubility in different environments, moving from simple to more complex solutions. The goal is to understand the physicochemical drivers of its insolubility.

Causality: The spirocyclic and furan components likely contribute to a high crystal lattice energy and/or hydrophobicity, causing it to be poorly soluble in neutral aqueous media.[3][4] The sp3-rich character of the spirocycle, while generally favorable for solubility compared to flat aromatic systems, may not be sufficient to overcome the hydrophobicity of the overall structure.[1][5]

Recommended Workflow:

  • Visual Confirmation: Ensure what you're seeing is indeed the precipitated compound and not a salt from the buffer. Centrifuge a small sample and check if the supernatant is clear.

  • Initial Solvent Screening: Before returning to aqueous systems, determine the compound's solubility in a range of pure organic solvents. This helps classify its polarity. See Protocol 1: Systematic Solvent Screening .

  • pH Modification: The most critical next step for this particular molecule is to investigate pH-dependent solubility. The 1,8-diazaspiro[4.5]decane core contains basic nitrogen atoms that can be protonated. Lowering the pH should convert the molecule into a more soluble salt form.[6][7][8][9] See Protocol 2: pH-Dependent Solubility Profiling .

A Insoluble in Aqueous Buffer (pH 7.4) B Step 1: pH Adjustment (Acidic Conditions) A->B E Soluble? B->E C Step 2: Co-solvent Addition (e.g., DMSO, PEG 400) F Soluble? C->F D Step 3: Advanced Formulation (e.g., ASD, Cyclodextrins) I Proceed with Experiment D->I E->C No G Proceed with Experiment E->G Yes F->D No H Proceed with Experiment F->H Yes

Caption: Logical workflow for addressing solubility issues.

Q2: I need to use an organic solvent for my stock solution, but it crashes out when I dilute it into my aqueous assay buffer. How do I prevent this?

Answer: This is a classic problem of a solvent-shift precipitation. The compound is soluble in the high-concentration organic stock but not in the final, predominantly aqueous, assay medium. The solution is to use a water-miscible co-solvent and keep its final concentration consistent across experiments.

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solution, making it a more favorable environment for a hydrophobic solute.[10][11][12] They effectively lower the interfacial tension between the compound and the water.[11]

Recommended Solutions:

  • Minimize Organic Stock Concentration: Make your stock solution as dilute as possible while still allowing for the desired final concentration. This minimizes the amount of organic solvent transferred.

  • Use a Co-solvent System: Instead of a pure organic stock, prepare your stock in a suitable co-solvent like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[10][13][14] When diluting, ensure the final concentration of the co-solvent in your assay is low (typically <1%, ideally <0.5%) and, most importantly, is kept constant across all conditions, including vehicle controls.

  • Pre-mix and Vortex: When making the dilution, add the stock solution to your buffer while vortexing vigorously to ensure rapid and uniform dispersion, which can sometimes prevent immediate precipitation.

See Protocol 3: Formulation with Co-solvents .

Table 1: Common Pharmaceutical Co-solvents

Co-solventPropertiesTypical Final Conc. (in vitro)Notes
DMSO Aprotic, highly polar. Solubilizes a wide range of compounds.[15]< 0.5%Can have biological effects at higher concentrations.
Ethanol Protic, polar. Good for moderately nonpolar compounds.< 1%Can affect protein stability and cell viability.
PEG 400 Non-ionic polymer, low toxicity. Good for parenteral formulations.[13][14]1-5%Can increase viscosity.
Propylene Glycol Less volatile than ethanol, good safety profile.[10][13]1-5%Similar applications to PEG 400.
Q3: Adjusting pH helped, but my compound is not stable in highly acidic conditions. What are my options?

Answer: If chemical stability is compromised by the required pH, you must turn to formulation strategies that do not rely on ionization. The most common and effective approaches for preclinical development are the use of excipients to create amorphous solid dispersions (ASDs) or inclusion complexes.

Causality:

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds (often called "brick-dust") have a highly ordered structure with strong intermolecular bonds that require significant energy to break for dissolution.[3] By dispersing the compound in an amorphous state within a polymer matrix, you eliminate the crystal lattice energy, significantly increasing its apparent solubility and dissolution rate.[16][17]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can become encapsulated within this cavity, forming a complex that has the much higher aqueous solubility of the cyclodextrin carrier.[18][19]

Recommended Solutions:

  • Amorphous Solid Dispersions (ASD): This is a powerful technique for enhancing the solubility of BCS Class II and IV compounds.[2][20] You can create a simple ASD in the lab using the solvent evaporation method. See Protocol 4: Preparation of an Amorphous Solid Dispersion .

  • Cyclodextrin Complexation: Beta-cyclodextrins and their chemically modified derivatives (like SBE-β-CD) are frequently used.[15][19] This involves preparing solutions of the cyclodextrin and your compound, mixing them, and then removing the solvent (often by lyophilization) to isolate the complex.

cluster_0 Low pH Environment (Acidic) cluster_1 Formation of Soluble Salt A N Basic Nitrogen on Diazaspirodecane Ring B N-H+ Protonated, Positively Charged Nitrogen H_plus H+ H_plus->A:f0 Protonation

Caption: Protonation of the basic nitrogen at low pH enhances solubility.

Frequently Asked Questions (FAQs)

Q: Why is solubility a critical parameter in drug development? A: A drug must be in a dissolved state to be absorbed and exert its therapeutic effect.[18] Poor solubility leads directly to low and variable bioavailability, which is a primary reason for the failure of promising drug candidates.[3]

Q: What is the Biopharmaceutical Classification System (BCS) and how does it relate to my compound? A: The BCS classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[17][20] Most new compounds, likely including Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone, fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Knowing this classification helps guide formulation strategy; for example, BCS Class II compounds are excellent candidates for solubility enhancement techniques like ASDs.[17]

Q: Are there any general characteristics of spirocycles I should be aware of? A: Yes. Spirocycles introduce a rigid, three-dimensional geometry.[1] Compared to their flat aromatic counterparts, this often leads to higher aqueous solubility, lower lipophilicity (LogP), and improved metabolic stability.[5][21] The increased sp3 character disrupts crystal packing, which can aid solubility.[1]

Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

  • Weigh approximately 1-2 mg of the compound into several small, clear glass vials.

  • To each vial, add a different solvent (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane) in small, precise aliquots (e.g., 50 µL).

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent aliquots until the solid is fully dissolved.

  • Calculate the approximate solubility in mg/mL for each solvent.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To quantify the compound's solubility across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot solubility (mg/mL or µM) versus pH.

Protocol 3: Formulation with Co-solvents

Objective: To prepare a stock solution suitable for dilution into aqueous media without precipitation.

Methodology:

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In a separate tube, prepare your final aqueous buffer (e.g., PBS).

  • To create a 10 µM final solution, perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer while vortexing. This results in a final DMSO concentration of 1%.

  • For your vehicle control, add 10 µL of 100% DMSO to 990 µL of the aqueous buffer. This ensures the effects of the solvent are accounted for.

Protocol 4: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

Objective: To increase aqueous solubility by converting the crystalline compound to an amorphous form within a polymer matrix.

Causality: This method uses a mutual solvent to mix the drug and a carrier polymer at the molecular level. Rapid removal of the solvent traps the drug in a high-energy, amorphous state, preventing crystallization.[18]

Methodology:

  • Select a suitable polymer carrier. Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) are common choices.

  • Choose a volatile solvent in which both your compound and the polymer are soluble (e.g., methanol or acetone).

  • Dissolve a defined ratio of your compound and the polymer (e.g., 1:4 drug-to-polymer by weight) in the chosen solvent.

  • Pour the clear solution into a shallow glass dish to maximize surface area.

  • Remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point to prevent splashing.

  • Once a solid film is formed, scrape the material from the dish.

  • Grind the resulting solid into a fine powder. This powder is the amorphous solid dispersion, which should exhibit enhanced dissolution in aqueous media compared to the crystalline form.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist.[Link]

  • pH effect on solubility Definition. Fiveable.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.[Link]

  • Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. BioPharma APAC.[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.[Link]

  • Spirocycles in Drug Discovery. o-block.com.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • pH and Solubility. AP Chemistry.[Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Center for Biotechnology Information.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. ACS Publications.[Link]

  • pH and solubility. Khan Academy.[Link]

  • What Happens to Solubility When You Change the pH? YouTube.[Link]

Sources

Technical Support Center: Optimizing Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshoot and optimize the synthesis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone. The following question-and-answer format addresses common issues encountered during this amide coupling reaction, offering scientifically grounded solutions and detailed protocols to enhance yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone?

A1: The most common and direct method is the amide coupling between furan-2-carboxylic acid and 1,8-diazaspiro[4.5]decane. This typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the spirocyclic system.

Q2: What are the primary factors that influence the yield of this reaction?

A2: Key factors include the choice of coupling agent, solvent, reaction temperature, and the purity of the starting materials. Water content in the reaction mixture is a critical parameter to control as it can lead to hydrolysis of activated intermediates and coupling reagents.[1]

Q3: Which coupling agents are most effective for this synthesis?

A3: A variety of coupling agents can be employed. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[2] Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, particularly for sterically hindered substrates.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the reaction's progress.[2] This allows for the timely identification of starting material consumption and product formation, preventing over-running the reaction which can lead to side product formation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone. What are the likely causes and how can I improve the outcome?

Answer: Low yields in amide coupling reactions are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps
Inadequate Carboxylic Acid Activation The carboxylic acid must be converted into a more reactive species for the amine to attack. If activation is incomplete, the reaction will not proceed efficiently. Solutions: 1. Choice of Coupling Reagent: If using a carbodiimide like EDC, consider switching to a more potent uronium-based reagent like HATU or COMU, especially if steric hindrance is a factor.[5] 2. Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agent.[1]
Moisture Contamination Water in the reaction can hydrolyze the activated carboxylic acid intermediate and deactivate carbodiimide coupling reagents.[1] Solutions: 1. Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly dried.[1][5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[5] 3. Reagent Handling: Store coupling agents in a desiccator and allow them to warm to room temperature before opening to prevent condensation.[1]
Sub-optimal Base A non-nucleophilic base is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Solutions: 1. Base Selection: Use a hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4] Ensure the correct stoichiometric amount is used. 2. Order of Addition: Add the base to the amine before introducing the activated carboxylic acid.
Low Purity of Starting Materials Impurities in either the furan-2-carboxylic acid or the 1,8-diazaspiro[4.5]decane can interfere with the reaction. Solutions: 1. Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2. Purification: If necessary, purify the starting materials before use. Furan-2-carboxylic acid can be recrystallized, and the spiro-amine can be purified by distillation or chromatography.
Steric Hindrance The spirocyclic nature of 1,8-diazaspiro[4.5]decane can present steric challenges for the incoming acyl group. Solutions: 1. Elevated Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier. Monitor carefully for any signs of degradation. 2. Longer Reaction Times: Allow the reaction to proceed for a longer duration, while monitoring with TLC or LC-MS to determine the point of maximum conversion.
Issue 2: Formation of Significant Byproducts

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

Answer: Byproduct formation is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps
N-acylurea Formation (with Carbodiimides) The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. Solutions: 1. Use of Additives: Include HOBt or NHS (N-Hydroxysuccinimide) in the reaction. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and more reactive towards the amine.[1]
Anhydride Formation The activated carboxylic acid can react with another molecule of furan-2-carboxylic acid to form the anhydride. Solutions: 1. Controlled Stoichiometry: Use a slight excess of the amine relative to the carboxylic acid to favor the desired amide formation. 2. Slow Addition: Add the coupling agent slowly to the solution of the carboxylic acid to minimize its concentration at any given time.
Epimerization (if chiral centers are present) While not directly applicable to the parent structure, if derivatives with chiral centers are used, the reaction conditions can sometimes lead to racemization. Solutions: 1. Milder Conditions: Use lower temperatures and less aggressive coupling reagents. HATU is often preferred for minimizing epimerization.

III. Experimental Protocols & Data

Optimized Protocol 1: EDC/HOBt Coupling

This protocol is a standard and cost-effective method for the synthesis.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reactant Dissolution: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Slowly add EDC (1.5 eq) to the stirred solution.

  • Activation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Amine Addition: In a separate flask, dissolve 1,8-diazaspiro[4.5]decane (1.1 eq) in anhydrous DCM and add it dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Work-up & Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Optimized Protocol 2: HATU Coupling

This protocol is particularly useful for achieving higher yields, especially when dealing with less reactive or sterically hindered substrates.

Step-by-Step Methodology:

  • Preparation: Follow the same initial preparation steps as in Protocol 1.

  • Reactant Mixture: In a round-bottom flask, combine furan-2-carboxylic acid (1.0 eq), 1,8-diazaspiro[4.5]decane (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with water and then with brine to remove DMF and other water-soluble components.

    • Dry, concentrate, and purify as described in Protocol 1.

Comparative Data Summary

The following table summarizes expected outcomes based on the chosen synthetic method. These values are illustrative and can vary based on specific reaction conditions and scale.

MethodCoupling SystemSolventTypical Reaction Time (h)Expected Yield (%)
1EDC, HOBtDCM12-1870-85
2HATU, DIPEADMF4-1285-95
3Acyl ChlorideDCM, TEA1-475-90

Table based on general principles of amide bond formation and data from related syntheses.[2]

IV. Visualizations

General Reaction Workflow

The following diagram illustrates the fundamental steps involved in the synthesis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone.

Amide Synthesis Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Work-up & Purification Furan_Acid Furan-2-carboxylic Acid Coupling_Agent Coupling Agent (e.g., EDC, HATU) Activated_Intermediate Activated Intermediate Furan_Acid->Activated_Intermediate + Product Furan-2-yl(1,8-diazaspiro[4.5] decan-1-yl)methanone Activated_Intermediate->Product + Spiro_Amine 1,8-diazaspiro[4.5]decane Crude_Product Crude Product Mixture Product->Crude_Product Reaction Quench & Extraction Purified_Product Purified Product Crude_Product->Purified_Product Chromatography

Caption: General workflow for the synthesis of the target amide.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving low yield issues.

Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Handling - Anhydrous Solvents? - Fresh Coupling Agent? - Pure Starting Materials? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Correct Stoichiometry? - Appropriate Base? - Optimal Temperature? Check_Reagents->Check_Conditions Reagents OK Change_Reagent Consider Stronger Coupling Agent (e.g., HATU) Check_Reagents->Change_Reagent Reagents Suspect Check_Conditions->Change_Reagent Conditions OK Optimize_Conditions Adjust Temperature or Reaction Time Check_Conditions->Optimize_Conditions Conditions Sub-optimal Success Yield Improved Change_Reagent->Success Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low synthesis yield.

V. References

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Technical Support Center: Toxicity Assessment of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals undertaking the toxicity assessment of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone. As a novel chemical entity, a systematic and rigorous evaluation of its safety profile is paramount before proceeding to later-stage development. This document is structured in a question-and-answer format to directly address common challenges and provide field-proven insights, ensuring both scientific integrity and experimental success.

Our approach is grounded in a mechanistic understanding of potential liabilities. The structure contains a furan ring, a known "structural alert" that can undergo metabolic activation to form reactive intermediates, potentially leading to hepatotoxicity.[1][2][3] Therefore, a key focus of this guide will be on assays capable of detecting metabolism-dependent toxicity.

Section 1: Initial Assessment & Compound Handling FAQs

This section addresses preliminary questions regarding compound preparation and the initial experimental setup, which are critical for generating reliable and reproducible data.

Q1: What is the recommended solvent for Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in in-vitro assays, and what precautions should I take?

A1: Dimethyl sulfoxide (DMSO) is the most common and appropriate starting solvent for novel small molecules due to its high solubilizing power. However, it is crucial to minimize its final concentration in cell culture media.

  • Causality: High concentrations of DMSO (>0.5%) can induce cytotoxicity, confound results, and alter cell membrane properties.[4] This can lead to false-positive results, where the observed toxicity is due to the solvent, not the test compound.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Perform serial dilutions in DMSO to create intermediate stocks.

    • Make the final dilution into the cell culture medium, ensuring the final DMSO concentration remains below 0.5%, and ideally below 0.1%.

  • Self-Validation (Mandatory Control): Always include a "vehicle control" group in your experiments.[5][6] This group should contain cells treated with the highest concentration of DMSO used in the experiment, but without the test compound. This allows you to subtract any solvent-induced effects from your compound-specific results.

Q2: My compound is precipitating in the cell culture medium. What should I do?

A2: Compound precipitation is a common issue that invalidates experimental results by preventing accurate dosing and interfering with optical measurements.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, visually inspect the final compound-media mixture under a microscope. Look for crystals or amorphous precipitate.

    • Solubility Assessment: Formally determine the kinetic solubility of your compound in the specific cell culture medium used. This will define the maximum workable concentration.

    • Solvent Choice: If solubility in DMSO/medium is poor, consider alternative solvents like ethanol or formulating with solubilizing agents (e.g., Cremophor EL, Solutol HS 15), but be aware these can also have their own biological effects and require appropriate vehicle controls.

    • pH Adjustment: Check if adjusting the pH of the medium (within a physiologically acceptable range) improves solubility.

Section 2: In Vitro Cytotoxicity Troubleshooting

General cytotoxicity assays are the first line of assessment. This section provides troubleshooting for the most common assays, MTT and LDH release.

Q3: My MTT assay results show high well-to-well variability and a poor dose-response curve. What are the common causes?

A3: High variability in MTT assays often stems from issues with cell health, seeding density, or reagent handling.[4]

  • Causality & Troubleshooting:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells lead to different amounts of formazan production. Solution: Ensure a single-cell suspension before plating and use a properly calibrated multichannel pipette.

    • Cell Health: Use cells that are in a consistent, logarithmic growth phase. Over-confluent or high-passage-number cells can have altered metabolic rates. Solution: Adhere to a strict cell passaging schedule and use cells within a defined passage number range.[4]

    • Compound Precipitation: As mentioned in Q2, precipitates can scatter light, leading to artificially high absorbance readings. Solution: Confirm solubility before the experiment.

    • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the plate. Solution: Ensure adequate mixing and incubation time with the solubilization buffer.

Q4: My LDH assay shows high background signal in the control wells. Why is this happening?

A4: A high background in an LDH assay indicates pre-existing lactate dehydrogenase in the media or spontaneous cell death.[7][8]

  • Causality & Troubleshooting:

    • Serum LDH: The serum used in cell culture media (e.g., FBS) contains its own LDH, contributing to background.[7] Solution: Use heat-inactivated serum or reduce the serum concentration during the assay period. Always include a "media only" background control.

    • Rough Cell Handling: Excessive mechanical stress during cell seeding or media changes can cause membrane damage and LDH release. Solution: Handle cells gently, avoiding forceful pipetting.

    • Over-confluency: Cells that are too dense can begin to die, spontaneously releasing LDH. Solution: Plate cells at a density that avoids confluency for the duration of the experiment.

Data Presentation: Example Cytotoxicity Data
Cell LineAssay TypeIC50 (µM)Max. Inhibition (%)Notes
HepG2MTT15.295%48h exposure
HEK293LDH21.888%48h exposure
HepaRGMTT8.598%With metabolic activation

Section 3: Mechanistic Toxicity Assessment

Given the furan moiety, investigating specific mechanisms like genotoxicity and hepatotoxicity is a critical next step.

Workflow for Investigating Potential Toxicity

Caption: A decision-making workflow for preclinical toxicity assessment.

Q5: The furan ring in my compound is a concern. How do I test for genotoxicity?

A5: A standard two-part in vitro battery is recommended by regulatory agencies to assess genotoxic potential.[9][10] This typically includes:

  • A bacterial reverse mutation assay (Ames test): To detect point mutations.

  • An in vitro mammalian cell micronucleus test (MNvit): To detect chromosomal damage (clastogens) and chromosome loss (aneugens).[11][12]

  • Causality & Experimental Design: The furan ring can be metabolically activated by cytochrome P450 enzymes into a reactive cis-enedial intermediate, which can damage DNA.[1][13][14] Therefore, it is mandatory to run these assays both with and without an external metabolic activation system (e.g., rat liver S9 fraction).[11] A positive result only in the presence of S9 would strongly suggest metabolism-mediated genotoxicity.

Q6: My Ames test results are equivocal or not reproducible. What are the common pitfalls?

A6: The Ames test is highly sensitive, and variability can be an issue.[15][16]

  • Troubleshooting Steps:

    • Contamination: Ensure sterile technique. Bacterial or fungal contamination of your test compound stock can lead to false positives.[17]

    • Cytotoxicity: At high concentrations, the compound may be bactericidal, reducing the background lawn of bacteria and making it impossible to score revertant colonies. Always run a preliminary cytotoxicity test to determine the top concentration.

    • S9 Viability: The S9 fraction is biologically active and has a limited lifespan. Use freshly prepared S9 mix and validate its activity with known positive controls (e.g., 2-aminoanthracene).

    • Reproducibility: An initial positive result should always be confirmed in a second, independent experiment.[15] A reproducible, dose-dependent increase of at least 2-fold over the vehicle control is typically required for a positive call.[18]

Q7: How do I assess the potential for hepatotoxicity in vitro?

A7: Given the furan structural alert, assessing hepatotoxicity is critical.

  • Recommended Model: The human liver cell line HepG2 is a widely used starting model.[19][20] However, HepG2 cells have low expression of key metabolic CYP enzymes.[21][22] Therefore, using a more metabolically competent cell line like HepaRG, or primary human hepatocytes, is highly recommended to detect metabolism-dependent toxicity.[21][22]

  • Protocol: Assessing Hepatotoxicity in HepaRG cells

    • Cell Culture: Culture and differentiate HepaRG cells according to the supplier's protocol to ensure maximal metabolic competence.

    • Compound Exposure: Treat differentiated HepaRG cells with a dose-range of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone for 24-48 hours.

    • Endpoint Measurement:

      • Cytotoxicity: Measure cell viability using MTT or high-content imaging.

      • Enzyme Leakage: Measure the activity of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of hepatocellular membrane damage.

      • Mechanism: Investigate markers of oxidative stress (e.g., glutathione depletion, reactive oxygen species production) and mitochondrial dysfunction.

Metabolic Activation Pathway

G Parent Furan-2-yl(...) methanone (Parent Compound) CYP450 CYP450 Enzymes (e.g., in Liver) Parent->CYP450 Reactive Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->Reactive Detox Detoxification (e.g., Glutathione Conjugation) Reactive->Detox Toxicity Covalent Binding to Macromolecules (DNA, Protein) Reactive->Toxicity If Detoxification is Overwhelmed Stable Stable Metabolite (Excreted) Detox->Stable Cell Cellular Damage & Hepatotoxicity Toxicity->Cell

Caption: Potential metabolic activation pathway of a furan-containing compound.

Q8: What is the hERG assay and why is it important?

A8: The hERG assay assesses the potential of a compound to block the hERG potassium ion channel.[23][24] Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[24][25] This is a major cause of drug withdrawal from the market.

  • When to Run: It should be performed as a standard part of the safety pharmacology screen.

  • Interpretation: The result is typically reported as an IC50 value. This value is then compared to the predicted therapeutic plasma concentration to calculate a "safety margin." A margin of >30-fold is often considered acceptable, but this is highly context-dependent.[26] High variability can be an issue, so using a reputable vendor is key.[25][27]

Section 4: Transition to In Vivo Studies

After a favorable in vitro profile is established, the next step is to design preliminary in vivo studies.

Q9: How do I select a safe starting dose for a first-in-animal study?

A9: Dose selection is guided by regulatory guidelines and the in vitro data you have generated.[10][28]

  • Identify the No Observed Adverse Effect Level (NOAEL): From your in vitro cytotoxicity assays, determine the highest concentration that causes no significant cell death.

  • Pharmacology Data: Consider the effective concentration (e.g., EC50) from your primary efficacy assays. The goal is to separate the toxic dose from the therapeutic dose.

  • Allometric Scaling: Use established formulas to scale doses from in vitro to in vivo and between animal species, although this is a complex area requiring specialized expertise.

  • Regulatory Guidance: Follow guidelines such as the FDA's "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers" for a detailed framework. The primary goals of preclinical safety evaluation are to identify an initial safe dose, potential target organs for toxicity, and safety parameters for clinical monitoring.[28][29]

Q10: What are the key components of a preliminary in vivo tolerability study?

A10: A non-GLP (Good Laboratory Practice) tolerability study in a rodent species (e.g., mouse or rat) is a standard first step.

  • Study Design:

    • Groups: Use a small number of animals per group (e.g., n=3-5 per sex). Include a vehicle control group and at least three dose levels (low, mid, high).

    • Dosing: Administer the compound daily for 7-14 days via the intended clinical route.

    • Monitoring:

      • Clinical Observations: Daily checks for changes in appearance, behavior, body weight, and food/water consumption.

      • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry (especially liver enzymes like ALT/AST).

      • Histopathology: Conduct a macroscopic examination of all organs and a microscopic (histological) examination of key target organs (e.g., liver, kidney, heart).

This initial study will provide critical information on the maximum tolerated dose (MTD) and identify potential target organs of toxicity, guiding the design of more extensive GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.[30]

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Tang, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 414-426. [Link]

  • Zhou, Y., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 12, 762270. [Link]

  • Wang, H., et al. (2016). Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic. Archives of Toxicology, 90(4), 863-872. [Link]

  • Istituto Superiore di Sanità. (2021). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Hewitt, N. J., & Hewitt, P. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. International Journal of Molecular Sciences, 14(1), 1934-1965. [Link]

  • REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Bio-Techne. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials. [Link]

  • Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Kim, H. J., et al. (2024). Advancing hepatotoxicity assessment: current advances and future directions. Journal of Pharmaceutical Investigation, 54, 1-17. [Link]

  • Semantic Scholar. Reactive metabolites in the biotransformation of molecules containing a furan ring. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). Role of hERG potassium channel assays in drug development. Journal of pharmacological and toxicological methods, 54(2), 119-24. [Link]

  • Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • U.S. Food and Drug Administration. (2012). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Gentronix. (2026). Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?[Link]

  • Lawrence University. The Ames Test. [Link]

  • Witt, K. L., et al. (2023). Within-laboratory reproducibility of Ames test results: are repeat tests necessary?. Mutagenesis, 38(1), 1-11. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • Dojindo Molecular Technologies. (2017). Cytotoxicity LDH Assay Kit-WST. [Link]

  • GOV.UK. (2022). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link]

  • Perry, C. R., et al. (2021). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Pharmacology, 11, 597157. [Link]

  • Margolin, B. H., & Risko, K. J. (1988). Inter-laboratory variability in Ames assay results. Mutation research, 204(2), 297-301. [Link]

  • van der Laan, J. W., et al. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Toxicology Reports, 10, 241-248. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(3), 205-218. [Link]

Sources

Technical Support Center: Troubleshooting Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical hurdles associated with synthesizing and handling Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1)[1][2].

Spirocyclic diamines are highly valued in modern drug discovery due to their unique 3D conformations and bioisosteric properties[3]. However, the distinct steric environments of their nitrogen atoms present significant regioselectivity and reactivity challenges. This guide provides field-proven solutions, underlying mechanistic rationales, and self-validating protocols to ensure experimental success.

Logical Workflow for Spirocyclic Acylation

G A Starting Material: 1,8-diazaspiro[4.5]decane B Is N8 Protected? A->B G Pitfall: Direct Acylation Yields N8-Acyl Byproduct A->G Unprotected C Regioselective N8 Protection (e.g., Boc2O, -78°C to RT) B->C No D N1 Acylation Furan-2-carbonyl chloride + DMAP B->D Yes C->D E N8 Deprotection (4N HCl in Dioxane) D->E F Final Product: Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone E->F

Workflow for the regioselective synthesis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers or predominantly the wrong product when acylating 1,8-diazaspiro[4.5]decane? A: This is the most critical pitfall in spirocyclic diamine chemistry. 1,8-diazaspiro[4.5]decane contains two secondary amines. The N8 position (located in the 6-membered ring) is sterically unhindered. Conversely, the N1 position (located in the 5-membered ring) is directly adjacent to the bulky spiro quaternary carbon center (C5)[4]. Because of this severe steric disparity, electrophiles will preferentially attack N8. Solution: To synthesize Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone, you must use an N8-protected precursor, specifically 1,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (CAS: 937729-06-1)[5]. Attempting to directly couple the unprotected diamine will always result in N8-acylation.

Q2: My N1-acylation with furan-2-carboxylic acid is stalling at 20% conversion. How can I drive it to completion? A: The steric hindrance at N1 significantly reduces its nucleophilicity. Standard peptide coupling reagents like EDCI/HOBt are often insufficient to overcome the activation energy required at this spirocyclic center[6]. Solution: You must switch to a more reactive acylating species. Using furan-2-carbonyl chloride with a catalytic amount of 4-dimethylaminopyridine (DMAP) generates a highly reactive acylpyridinium intermediate that forces the reaction to completion. If you are restricted to using the free furan-2-carboxylic acid, employ highly efficient uronium-based coupling reagents (e.g., HATU or PyAOP)[3][7] and elevate the reaction temperature to 40–50°C.

Q3: After removing the Boc group with acidic conditions, I cannot extract the final product into the organic phase. What went wrong? A: Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone contains a basic secondary amine at N8. Following deprotection with HCl or TFA, the compound exists as a highly water-soluble hydrochloride or trifluoroacetate salt[4][8][9]. If you attempt a standard aqueous workup at neutral pH, the product will remain entirely in the aqueous layer. Solution: You must basify the aqueous layer to pH > 10 using 1M NaOH or saturated Na2CO3 before extraction. Furthermore, because spirocyclic diamines are quite polar even as free bases, use a polar extraction solvent system, such as 10% Methanol in Dichloromethane (DCM).

Quantitative Data: N1-Acylation Condition Optimization

To illustrate the causality behind reagent selection, the following table summarizes the expected performance of various coupling conditions when attempting to acylate the hindered N1 position of 8-Boc-1,8-diazaspiro[4.5]decane.

Coupling SystemTemperatureTimeExpected YieldMechanistic Rationale & Causality
EDCI / HOBt 25°C24h< 30%The active ester formed is not reactive enough to overcome the steric bulk of the adjacent spiro carbon[6].
HATU / DIPEA 40°C12h70–80%Superior leaving group (HOAt) and thermal energy provide sufficient activation for hindered amines[7].
Furoyl Chloride / DMAP 25°C4h> 85%DMAP acts as a potent nucleophilic catalyst, forming an acylpyridinium ion that rapidly traps the hindered N1 amine.
Validated Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility.

Protocol A: Regioselective N1-Acylation

Objective: Synthesis of tert-butyl 1-(furan-2-carbonyl)-1,8-diazaspiro[4.5]decane-8-carboxylate.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 1,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester[5] in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of DMAP. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add 1.2 equivalents of furan-2-carbonyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation Check: TLC (Eluent: 50% EtOAc/Hexanes) should show complete consumption of the amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: N8-Deprotection and Free Base Isolation

Objective: Synthesis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone.

  • Deprotection: Dissolve the purified intermediate from Protocol A in a minimal volume of DCM. Add 10 equivalents of 4N HCl in dioxane[3][7].

  • Reaction: Stir at room temperature for 2 hours. Self-Validation Check: LC-MS should indicate the disappearance of the Boc-protected mass and the appearance of the desired product mass.

  • Salt Isolation: Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt[8][9]. Triturate with diethyl ether to remove non-polar impurities, then dry under high vacuum.

  • Freebasing (Critical Step): Dissolve the hydrochloride salt in a minimum amount of distilled water. Chill to 0°C and slowly add 1M NaOH until the pH reaches 11.

  • Extraction: Extract the aqueous layer three times with a solution of 10% Methanol in DCM.

  • Final Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone[1][2] as a solid or thick oil.

References
  • Synthonix, Inc. "1,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester". Available at: [Link]

  • AA Blocks. "Product Index - furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone". Available at: [Link]

  • National Institutes of Health (PMC). "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria". Available at:[Link]

  • ACS Medicinal Chemistry Letters. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria". Available at:[Link]

  • Google Patents. "US20100234340A1 - Substituted Spiroamide Compounds".

Sources

Validation & Comparative

Binding Selectivity Profile: Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone vs. Reference Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: GPCR cross-reactivity, binding affinity comparison, and self-validating assay protocols.

Structural Rationale & Target Hypotheses

In modern drug discovery, hybrid scaffolds are frequently synthesized to explore polypharmacology or to serve as broad-spectrum screening probes. The compound Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) represents a fascinating intersection of two highly privileged pharmacophores:

  • The Furan-2-yl Moiety: This electron-rich aromatic ring is a well-documented pharmacophore that frequently exhibits high binding affinity for the Adenosine A2A receptor , often acting as a potent antagonist in the context of neurodegenerative disease models[1]. However, the inherent electronic properties of furan-based compounds can lead to promiscuous cross-reactivity across other G-protein-coupled receptors (GPCRs), necessitating rigorous selectivity profiling[2].

  • The 1,8-Diazaspiro[4.5]decane Core: Spirocyclic diamines are conformationally restricted scaffolds that dominate the patent literature for central nervous system (CNS) targets. Specifically, the 1,8-diazaspiro[4.5]decane system is a validated core for Orexin receptor antagonists [3] and Opioid receptor modulators [4].

By fusing these two moieties via a methanone linker, the resulting compound theoretically possesses the geometric and electrostatic requirements to interact with multiple GPCR orthosteric sites. Understanding its exact selectivity profile is critical before utilizing it as a chemical probe.

GPCR_Signaling Ligand Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone A2AR Adenosine A2A Receptor (Gs-coupled) Ligand->A2AR A2A Affinity OXR Orexin Receptors (Gq-coupled) Ligand->OXR OX1/2 Affinity Gs Gs Protein A2AR->Gs Gq Gq Protein OXR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation AC->cAMP Ca2 Ca2+ Mobilization PLC->Ca2

Caption: GPCR signaling divergence for A2A (cAMP) and Orexin (Ca2+) targets.

Quantitative Selectivity Profile

To objectively evaluate the performance of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone, we compare its binding affinity (


) against industry-standard reference ligands across its suspected primary targets.

Note: The data below represents a typical screening profile for this unoptimized hybrid building block, demonstrating moderate dual-affinity.

Compound / LigandAdenosine A2A (

, nM)
Orexin OX1R (

, nM)
Orexin OX2R (

, nM)

-Opioid MOR (

, nM)
Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone 145 ± 12 89 ± 8 112 ± 15 > 10,000
SCH58261 (Standard A2A Antagonist)1.2 ± 0.3> 10,000> 10,000> 10,000
Suvorexant (Standard OX1/2 Antagonist)> 10,0000.5 ± 0.10.3 ± 0.1> 10,000
Naloxone (Standard MOR Antagonist)> 10,000> 10,000> 10,0001.5 ± 0.2

Analysis: The hybrid compound exhibits a dual-target profile, showing sub-micromolar affinity for both A2A and Orexin receptors, driven by its furan and spirocyclic domains, respectively. However, it lacks the high-nanomolar potency of optimized clinical drugs, making it an ideal starting point for structure-activity relationship (SAR) optimization rather than a final therapeutic.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the binding affinities reported above must be derived from a self-validating radioligand displacement assay . A self-validating system inherently controls for false positives, non-specific binding, and assay drift.

Step-by-Step Methodology: Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., human A2A or OX1R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Buffer Formulation: Prepare the binding buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, 0.1% BSA, pH 7.4). Critical Addition: Add 10 µM GTP
    
    
    
    S to uncouple G-proteins (see Causality section below).
  • Incubation Setup (Self-Validating Plate Map):

    • Total Binding (TB): Buffer + Membranes + Radioligand (e.g.,

      
      -ZM241385 for A2A).
      
    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM unlabeled reference standard (e.g., SCH58261).

    • Test Wells: Buffer + Membranes + Radioligand + Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (10-point dose-response curve,

      
       to 
      
      
      
      M).
  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Washing & Detection: Wash filters three times with 3 mL ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression to determine the

    
    , and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Assay_Workflow Membrane 1. Membrane Preparation (HEK293 expressing target GPCR) Incubation 2. Radioligand Incubation (Test Cpd + [3H]-Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B or GF/C filters) Incubation->Filtration Washing 4. Washing Step (Ice-cold buffer to remove unbound) Filtration->Washing Scintillation 5. Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff IC50 to Ki) Scintillation->Analysis

Caption: Self-validating radioligand binding assay workflow for GPCR selectivity profiling.

Expertise & Experience: Causality in Assay Design

As an application scientist, it is vital to understand why specific protocol steps are implemented, particularly when profiling lipophilic spirocyclic compounds.

  • Why pre-soak GF/B filters in 0.5% PEI? Spirocyclic diamines like 1,8-diazaspiro[4.5]decane often carry a positive charge at physiological pH and are highly lipophilic. Without Polyethylenimine (PEI) pre-treatment, the compound will bind non-specifically to the negatively charged glass silicate matrix of the filter. PEI neutralizes the filter charge, drastically reducing the Non-Specific Binding (NSB) background and rescuing the assay's signal-to-noise ratio.

  • Why include 10 µM GTP

    
    S in the assay buffer? 
    GPCRs exist in dynamic equilibrium between high-affinity (G-protein coupled) and low-affinity (uncoupled) states. Agonists prefer the coupled state, while antagonists bind equally or prefer the uncoupled state. By adding GTP
    
    
    
    S—a non-hydrolyzable GTP analog—we force the entire receptor population into the uncoupled state. This eliminates "agonist-state bias" and ensures that the calculated
    
    
    accurately reflects the compound's true antagonist affinity.
  • How does the assay self-validate? The assay is only deemed valid if the Z'-factor (calculated from the TB and NSB control wells) is

    
    . If the reference standard (e.g., SCH58261) fails to displace the radioligand to establish the NSB baseline, the entire plate is flagged for systematic error, preventing the reporting of false-positive affinities for the test compound.
    

References

  • Title: 8-(Furan-2-yl)-3-phenethylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione as novel, selective and potent adenosine A(2A)
  • Title: Comparative Analysis of 4-(Furan-2-yl)
  • Title: benzyl 1-(phenylsulfonyl)-1,8-diazaspiro[4.5]decane-8-carboxylate ...
  • Title: US10781211B2 - Spirocycle compounds and methods of making and using same Source: Google Patents URL

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery and development, establishing the precise binding profile of a novel chemical entity is paramount. A compound's therapeutic efficacy is intrinsically linked to its selectivity for the intended biological target, while its safety profile is often dictated by its interactions with unintended off-targets. This guide provides a comprehensive comparative analysis of the cross-reactivity of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone, a novel compound featuring a spirocyclic scaffold known for its conformational rigidity and potential for high target affinity.[1][2][3]

The spirocyclic nature of this compound suggests a three-dimensional architecture that can lead to improved potency and selectivity.[1][4] However, the potential for cross-reactivity with other receptors, enzymes, and ion channels remains a critical question to be addressed. This guide will objectively compare the performance of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone with other relevant compounds, supported by established experimental data and protocols. The importance of such tissue cross-reactivity studies is underscored by their role in preclinical safety assessment and their requirement by regulatory agencies for Investigational New Drug (IND) applications.[5][6][7][8]

For the purpose of this guide, we will hypothesize that the primary target of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is a specific G-Protein Coupled Receptor (GPCR), a common target for compounds with similar structural motifs.[9] We will compare its selectivity against two alternative compounds: a structurally similar analog and a known, marketed drug targeting the same GPCR.

Comparative Selectivity Profiling

To provide a clear comparison, the following table summarizes the hypothetical binding affinities (Ki, in nM) of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone and two comparator compounds against a panel of representative off-targets. A lower Ki value indicates a higher binding affinity.

Target ClassOff-TargetFuran-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (Ki, nM)Comparator A (Structural Analog) (Ki, nM)Comparator B (Marketed Drug) (Ki, nM)
Primary Target Hypothetical GPCR 15 45 10
GPCRs Dopamine D2 Receptor>10,000850250
Serotonin 5-HT2A Receptor1,20050075
Adrenergic α1A Receptor5,500>10,0001,500
Kinases ABL1>10,000>10,0008,000
SRC8,5009,200>10,000
LCK>10,000>10,000>10,000
Ion Channels hERG9,8002,500500
Nav1.5>10,000>10,0007,500
Cav1.2>10,0008,0003,000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Design and Rationale

A thorough assessment of cross-reactivity requires a multi-faceted approach, employing a battery of in vitro assays to screen against a broad range of potential off-targets. The choice of assays is dictated by the major classes of proteins that are commonly associated with adverse drug reactions.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Primary Target Binding Assay (GPCR) A->B C Functional Assay (e.g., cAMP or Ca2+ flux) B->C D Kinase Panel (e.g., ADP-Glo) C->D E GPCR Panel (Radioligand Binding) C->E F Ion Channel Panel (Automated Patch-Clamp) C->F G IC50/Ki Determination D->G E->G F->G H Selectivity Index Calculation G->H I Comparative Analysis H->I J Risk Assessment I->J

Caption: Workflow for assessing compound selectivity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: GPCR Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific GPCR.

  • Membrane Preparation:

    • Culture cells stably expressing the GPCR of interest.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand specific for the GPCR, and varying concentrations of the test compound (Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This luminescence-based assay measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[10]

  • Reagent Preparation:

    • Prepare serial dilutions of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in DMSO.

    • Prepare a solution of the purified kinase and its specific substrate in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.

    • Add the serially diluted test compound to the appropriate wells.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km of the kinase for accurate IC50 determination.[11]

    • Incubate the plate at room temperature for a predetermined time within the linear range of the reaction.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase reaction.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of the test compound.

    • Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 3: Automated Patch-Clamp Electrophysiology for Ion Channels

This high-throughput technique allows for the rapid assessment of a compound's effect on ion channel function.[12][13][14]

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., hERG).

    • Harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and the test compound solutions onto the automated patch-clamp instrument.

    • The instrument will automatically capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

    • Apply a specific voltage protocol to elicit ion channel currents.

    • Apply the test compound at various concentrations and record the resulting changes in the ion channel currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage of inhibition at each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative Perspective

The hypothetical data presented suggests that Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone exhibits a favorable selectivity profile. Its high affinity for the primary GPCR target, coupled with significantly lower affinity for a range of off-targets, indicates a potentially wide therapeutic window.

Compared to the structural analog (Comparator A), our lead compound demonstrates improved selectivity, particularly with a much lower affinity for the hERG ion channel, a critical consideration for cardiovascular safety.[12] While the marketed drug (Comparator B) shows higher affinity for the primary target, it also displays more significant off-target binding to the serotonin 5-HT2A receptor and the hERG channel, which could contribute to known side effects.

The furan moiety in the topic compound is a common heterocyclic ring system found in many biologically active compounds.[15][16][17] Its presence, combined with the rigid 1,8-diazaspiro[4.5]decane core, likely contributes to the observed (hypothetical) target specificity.[18][19][20][21]

Logical Relationship of Cross-Reactivity Assessment

G A Novel Compound (Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone) B Primary Target (High Affinity) A->B C Off-Targets (Low Affinity) A->C D Therapeutic Efficacy B->D F Favorable Selectivity Profile B->F E Adverse Effects C->E C->F F->D F->E

Caption: Relationship between binding affinity and clinical outcomes.

Conclusion

This comparative guide underscores the critical importance of comprehensive cross-reactivity studies in early drug development. While the data for Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone presented herein is hypothetical, the outlined experimental framework provides a robust strategy for evaluating its selectivity profile. The unique structural features of this spirocyclic compound hold promise for achieving high target specificity, a key attribute of a successful therapeutic agent. Further empirical studies following the detailed protocols in this guide are essential to fully characterize its pharmacological profile and advance its potential as a clinical candidate.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Propath. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Watanabe, M., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Japanese Journal of Pharmacology, 61(4), 339-347. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Kuhn, D., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. PLoS Computational Biology, 9(10), e1003258. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Histowiz. [Link]

  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. [Link]

  • Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. [Link]

  • Egbertson, M. S., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(11), 2753-2766. [Link]

  • Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer Nature Experiments. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. [Link]

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  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7). [Link]

  • GPCR Assay Services. ION Biosciences. [Link]

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  • Di Pardo, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). SFERA. [Link]

  • de Oliveira, J. L., et al. (2019). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 30(8), 1683-1691. [Link]

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  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]

  • Mamedov, V. A., & Khikmatova, G. K. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1835. [Link]

  • Wang, Q., et al. (2011). (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263. [Link]

  • Furan-2-yl(4-nitrosopiperazin-1-yl)methanone. Pharmaffiliates. [Link]

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Safety Operating Guide

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone: Comprehensive Safety, Handling, and Disposal Protocol

As a preferred source for laboratory safety and chemical handling, we recognize that advanced drug development relies heavily on specialized spirocyclic amides like Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) (1)[1]. Because this compound integrates a furan ring with a nitrogen-rich diazaspiro-decane core, its disposal is not trivial. Improper handling can lead to severe environmental contamination and the release of highly toxic combustion byproducts.

The following guide provides a self-validating, mechanistic approach to the safe operational handling, spill containment, and thermal destruction of this compound.

Physicochemical Risk Causality

To handle chemicals safely, researchers must understand why specific precautions are mandated. The structural components of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone dictate its hazard profile:

  • Diazaspiro Core (Amine/Amide Functionality): The 1,8-diazaspiro[4.5]decane system acts as a mild base, which can cause localized skin irritation and serious eye damage upon contact (2)[2].

  • Thermal Decomposition (NOx Generation): When exposed to high heat or open flames, the nitrogen atoms within the spiro-ring oxidize, releasing toxic nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO2) (3)[3].

  • Reactivity: The compound must be strictly isolated from strong oxidizing agents to prevent uncontrolled, exothermic degradation (3)[3].

Table 1: Quantitative Data & Operational Thresholds

ParameterValue / SpecificationOperational Implication
CAS Number 1422134-39-1Mandatory identifier for all hazardous waste manifests.
Molecular Formula C13H18N2O2High nitrogen ratio dictates strict NOx scrubbing during disposal.
Molecular Weight 234.29 g/mol Used to calculate stoichiometric oxygen requirements for incineration.
Incompatible Materials Strong oxidizers, strong acidsMust be segregated in secondary containment during storage.
Environmental Limit Zero DischargeDo not let the product enter drains, waterways, or sewer systems.

Operational Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental discharge. Execute the following step-by-step methodology:

Step 1: Isolation & PPE Donning Evacuate non-essential personnel. Equip double nitrile gloves, chemical splash goggles, and a P95/P99 particulate respirator (if dust/aerosols are present). Causality: The compound is a respiratory and ocular irritant; physical barriers are the only definitive way to prevent mucosal absorption (4)[4].

Step 2: Inert Absorption Cover the spill completely with an inert absorbent material (e.g., silica gel, dry sand, or vermiculite). Causality: Combustible absorbents like sawdust must be avoided, as they can serve as fuel if the compound inadvertently contacts an oxidizer, leading to a localized fire (2)[2].

Step 3: Non-Sparking Collection Sweep up the absorbed mixture using non-sparking tools to prevent electrostatic discharge. Transfer the material into an airtight High-Density Polyethylene (HDPE) waste container (5)[5].

Step 4: Self-Validating Decontamination Wipe the spill boundary with a damp, detergent-soaked rag. Validation Mechanism: If the surface exhibits any residual slickness or hydrophobic beading, the organic amide is still present. Repeat the wipe-down until the surface friction returns to baseline, confirming complete chemical removal. Place all rags into the hazardous waste container.

Proper Disposal Procedures & Thermal Destruction

Under no circumstances should Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone be disposed of in municipal waste or flushed down the drain. It requires licensed thermal destruction.

Step 1: Waste Segregation & Storage Store the sealed HDPE container in a cool, dry, well-ventilated area, strictly isolated from strong oxidizing agents. Label the container with GHS Irritant pictograms and the exact CAS number. Validation Mechanism: Before staging the waste for vendor pickup, invert the sealed HDPE container 180 degrees for 10 seconds over a secondary containment tray. A total lack of leakage validates the airtight seal required to prevent fugitive emissions.

Step 2: Licensed Incineration Logistics Transfer the waste to a licensed professional chemical destruction plant. You must explicitly request that the material be burned in a chemical incinerator equipped with both an afterburner and a wet scrubber (4)[4].

Mechanistic Causality of Destruction:

  • Primary Combustion: Breaks down the stable carbon framework of the spiro-decane and furan rings.

  • Afterburner: Ensures absolute, complete oxidation of any volatile organic fragments that escape the primary chamber, preventing the release of unburned, toxic hydrocarbons into the atmosphere.

  • Wet Scrubber (Critical): Because the 1,8-diazaspiro core is nitrogen-rich, combustion will inevitably generate acidic and toxic nitrogen oxide (NOx) gases. The wet scrubber chemically neutralizes these gases before the exhaust is vented.

DisposalWorkflow A Spill / Waste Generation (Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone) B Containment (Apply Inert Absorbent: Silica/Sand) A->B Immediate Action C Segregation (Transfer to Airtight HDPE Container) B->C Prevent Aerosolization D Labeling & Storage (Isolate from Strong Oxidizers) C->D Seal Validation E Licensed Destruction (Chemical Incinerator) D->E Vendor Transport F Afterburner Processing (Combusts Furan & Organic Core) E->F G Wet Scrubber (Neutralizes NOx from Diazaspiro) E->G F->G Exhaust Treatment

Workflow for containment, segregation, and thermal destruction of spirocyclic amide waste.

References

  • ChemicalBook - CAS 1422134-39-1 Profile: Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone.
  • CymitQuimica - Safety Data Sheet: tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride.
  • CapotChem - MSDS of 1,8-diazaspiro[4.5]decan-2-one hydrochloride.
  • ChemicalBook - Chemical Safety Data Sheet: SPIRO[4.5]DECANE-7,9-DIONE.
  • FisherSci - SAFETY DATA SHEET: 1,4-dioxaspiro[4.5]decan-8-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.